molecular formula C6H7N3O3 B13941679 Oxazole-4,5-dicarboxamide, 2-methyl- CAS No. 61151-89-1

Oxazole-4,5-dicarboxamide, 2-methyl-

Katalognummer: B13941679
CAS-Nummer: 61151-89-1
Molekulargewicht: 169.14 g/mol
InChI-Schlüssel: GPMSKFTYOVAEOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyloxazole-4,5-dicarboxamide is a heterocyclic compound with the molecular formula C6H7N3O3. This compound is characterized by the presence of an oxazole ring substituted with a methyl group at the 2-position and two carboxamide groups at the 4- and 5-positions. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,5-diaminooxazole with phosgene or its derivatives to form the desired dicarboxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Methyloxazole-4,5-dicarboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyloxazole-4,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: The compound is utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Methyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Molecular docking studies and enzyme kinetics are often employed to elucidate the precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-4,5-disubstituted oxazoles: These compounds share a similar core structure but differ in the substituents at the 4- and 5-positions.

    Imidazole derivatives: Imidazoles are another class of heterocyclic compounds with similar chemical properties and applications.

Uniqueness

2-Methyloxazole-4,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual carboxamide groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61151-89-1

Molekularformel

C6H7N3O3

Molekulargewicht

169.14 g/mol

IUPAC-Name

2-methyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C6H7N3O3/c1-2-9-3(5(7)10)4(12-2)6(8)11/h1H3,(H2,7,10)(H2,8,11)

InChI-Schlüssel

GPMSKFTYOVAEOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(O1)C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.